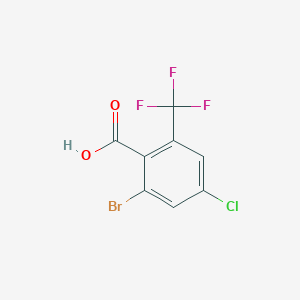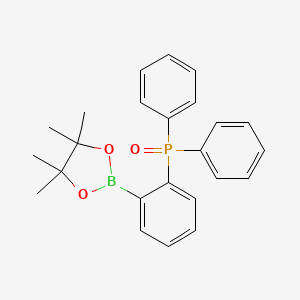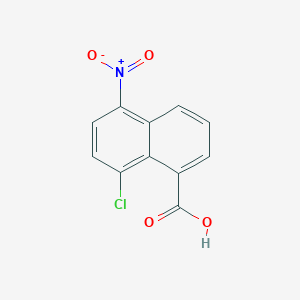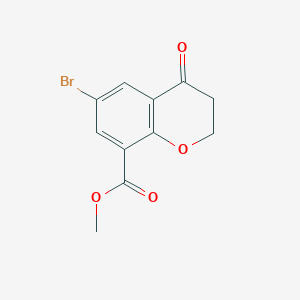![molecular formula C6H13ClFNO B14026754 [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride is a chemical compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorine atom and the pyrrolidine ring contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The hydroxymethyl group is then added through reduction reactions using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and targets can vary, but they often involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride can be compared with other pyrrolidine derivatives such as:
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride: Similar but with different stereochemistry and functional groups.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H13ClFNO |
|---|---|
Peso molecular |
169.62 g/mol |
Nombre IUPAC |
[(4R)-4-fluoro-2-methylpyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(4-9)2-5(7)3-8-6;/h5,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |
Clave InChI |
BCPYKBPIYPNTAF-VQALBSKCSA-N |
SMILES isomérico |
CC1(C[C@H](CN1)F)CO.Cl |
SMILES canónico |
CC1(CC(CN1)F)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




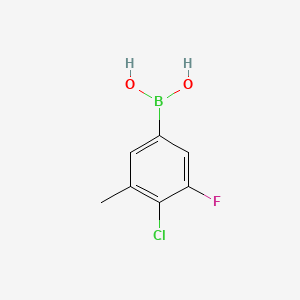
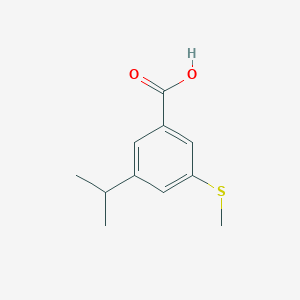
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)


